GGTI-2154

描述

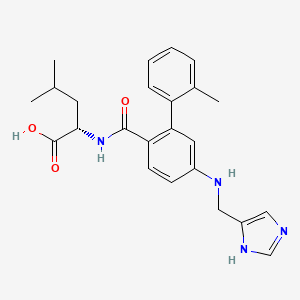

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O3/c1-15(2)10-22(24(30)31)28-23(29)20-9-8-17(26-13-18-12-25-14-27-18)11-21(20)19-7-5-4-6-16(19)3/h4-9,11-12,14-15,22,26H,10,13H2,1-3H3,(H,25,27)(H,28,29)(H,30,31)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAJLKAVQYXFCRU-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(C=CC(=C2)NCC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C2=C(C=CC(=C2)NCC3=CN=CN3)C(=O)N[C@@H](CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601125051 | |

| Record name | N-[[5-[(1H-Imidazol-5-ylmethyl)amino]-2′-methyl[1,1′-biphenyl]-2-yl]carbonyl]-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601125051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251577-10-3 | |

| Record name | N-[[5-[(1H-Imidazol-5-ylmethyl)amino]-2′-methyl[1,1′-biphenyl]-2-yl]carbonyl]-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251577-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GGTI-2154 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251577103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[[5-[(1H-Imidazol-5-ylmethyl)amino]-2′-methyl[1,1′-biphenyl]-2-yl]carbonyl]-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601125051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GGTI-2154 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33BP5968EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GGTI-2154

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

GGTI-2154 is a potent and highly selective peptidomimetic inhibitor of Geranylgeranyltransferase I (GGTase-I), a critical enzyme in the post-translational modification of various proteins essential for intracellular signaling. By preventing the geranylgeranylation of key regulatory proteins, particularly those in the Rho family of small GTPases, this compound disrupts fundamental cellular processes. This disruption leads to the inactivation of pro-survival signaling pathways such as ERK1/2 and Akt, culminating in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth. Its high selectivity for GGTase-I over the related enzyme Farnesyltransferase (FTase) makes it a precise tool for studying and potentially treating pathologies driven by geranylgeranylated proteins, most notably cancer.

Core Mechanism of Action: Inhibition of Protein Prenylation

The primary mechanism of action of this compound is the competitive inhibition of Geranylgeranyltransferase I (GGTase-I).[1][2]

The Role of Geranylgeranyltransferase I (GGTase-I)

GGTase-I is a zinc-dependent enzyme that catalyzes the covalent attachment of a 20-carbon geranylgeranyl lipid isoprenoid from geranylgeranyl pyrophosphate (GGPP) to a cysteine residue within a C-terminal "CAAX" motif of specific substrate proteins.[2][3] This post-translational modification, known as geranylgeranylation, is a form of prenylation. It is essential for anchoring these proteins to cellular membranes, which is a prerequisite for their proper localization and subsequent participation in signal transduction cascades.[1]

Key substrates for GGTase-I include a multitude of small GTPases that act as molecular switches in cellular signaling, such as the Rho, Rap, R-Ras, and Ral families.[3][4][5] These proteins regulate a wide array of cellular functions including cytoskeletal organization, cell proliferation, differentiation, and survival.[1]

This compound as a GGTase-I Inhibitor

This compound functions by acting as a peptidomimetic of the CAAX motif. It binds to the active site of GGTase-I, competitively blocking the enzyme from binding to its natural protein substrates.[1][2] This action prevents the transfer of the geranylgeranyl group, leaving the target proteins unmodified and unable to translocate to the cell membrane.[1] Consequently, these proteins remain inactive in the cytoplasm, leading to the effective shutdown of their respective signaling pathways.[1]

Quantitative Data: Potency and Selectivity

This compound exhibits high potency for GGTase-I and significant selectivity over the related enzyme Farnesyltransferase (FTase), which prenylates a different subset of CAAX-containing proteins (e.g., H-Ras).

| Parameter | Target Enzyme | Value (IC50) | Selectivity Ratio | Reference |

| Potency | Geranylgeranyltransferase I (GGTase-I) | 21 nM | >260-fold vs FTase | [6][7][8][9] |

| Selectivity | Farnesyltransferase (FTase) | 5600 nM | N/A | [6][7][8][9] |

Disruption of Downstream Signaling Pathways

By inhibiting the function of geranylgeranylated proteins, this compound modulates critical intracellular signaling networks integral to cancer cell proliferation and survival.

Inhibition of Rho Family GTPases

The Rho family of GTPases (including RhoA, Rac1, and Cdc42) are primary targets affected by this compound.[4][5] These proteins are master regulators of the actin cytoskeleton, cell adhesion, and cell cycle progression. Experimental evidence demonstrates that treatment with this compound leads to an accumulation of unprocessed (un-geranylgeranylated) RhoA, Rap1, and R-Ras proteins.[4] This prevents their activation and downstream signaling.

Inactivation of Pro-Survival Pathways

The inhibition of geranylgeranylated proteins, including members of the Ras superfamily like R-Ras and Ral, leads to the suppression of constitutively activated pro-survival and proliferation pathways. Specifically, this compound has been shown to suppress the phosphorylation, and therefore the activity, of:

-

ERK1/2 (MAPK Pathway): A key pathway regulating cell proliferation and differentiation.[4][10]

-

Akt (PI3K/Akt Pathway): A central pathway promoting cell survival and inhibiting apoptosis.[4][10]

The overall mechanism from enzyme inhibition to cellular effects is depicted below.

Caption: this compound inhibits GGTase-I, leading to pathway disruption and anti-tumor effects.

Cellular and Physiological Consequences

The disruption of the aforementioned signaling pathways culminates in potent anti-cancer effects.

-

Cell Cycle Arrest: this compound induces a G0/G1 cell cycle arrest.[11][12] This is often associated with the upregulation of cyclin-dependent kinase inhibitors such as p21 and p27.[11][13][14]

-

Induction of Apoptosis: By suppressing pro-survival signals from pathways like Akt, this compound triggers programmed cell death, or apoptosis, in cancer cells.[4][10][12]

-

Tumor Regression: In preclinical models, including MMTV-ν-Ha-Ras transgenic mice, treatment with this compound halted the growth of aggressive breast tumors and induced significant tumor regression.[4][6][7] It has also been shown to inhibit the growth of human lung adenocarcinoma xenografts.[7][9]

Experimental Protocols

The mechanism of this compound has been elucidated through a series of biochemical and cell-based assays.

In Vitro GGTase-I Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of GGTase-I.

-

Objective: To determine the IC50 value of this compound for GGTase-I.

-

Principle: The assay measures the transfer of a radiolabeled geranylgeranyl group from [³H]GGPP to a model protein substrate.

-

Methodology:

-

Recombinant GGTase-I enzyme is incubated in a reaction buffer.

-

A range of concentrations of this compound is added to the reaction wells.

-

The reaction is initiated by the addition of the substrates: a protein with a GGTase-I recognition motif (e.g., H-Ras CVLL) and radiolabeled [³H]Geranylgeranyl Pyrophosphate ([³H]GGPP).[6][7]

-

The reaction is allowed to proceed for a set time at 37°C.

-

The reaction is stopped, and the protein is separated from the unincorporated [³H]GGPP (e.g., via precipitation or filter binding).

-

The amount of radioactivity incorporated into the protein is measured using a scintillation counter.

-

The percentage of inhibition is calculated relative to a vehicle control, and the IC50 value is determined by plotting inhibition versus inhibitor concentration.

-

Western Blot Analysis of Protein Prenylation in Cells

This assay is used to confirm that this compound inhibits protein geranylgeranylation inside living cells.

-

Objective: To detect the accumulation of unprocessed, un-prenylated GGTase-I substrates.

-

Principle: Un-prenylated proteins exhibit a slight upward shift in molecular weight and can be separated from their mature, prenylated counterparts by SDS-PAGE. Specific antibodies are used to detect the target proteins.

-

Methodology:

-

Cancer cell lines (e.g., A-549, MDA-MB-468) are treated with various concentrations of this compound or a vehicle control for a specified time (e.g., 48 hours).[14]

-

Cells are harvested and lysed to extract total cellular protein.

-

Protein concentrations are determined to ensure equal loading.

-

Protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for GGTase-I substrates (e.g., anti-Rap1, anti-RhoA) and FTase substrates for selectivity comparison (e.g., anti-HDJ-2).[4][14]

-

The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is captured, revealing bands corresponding to the processed (lower band) and unprocessed (upper, shifted band) forms of the protein.

-

Caption: Workflow for Western Blot analysis of protein prenylation inhibition.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of GGTase-I. Its mechanism of action is rooted in the prevention of protein geranylgeranylation, leading to the functional inactivation of key signaling proteins like Rho family GTPases. This blockade disrupts major oncogenic signaling pathways, including ERK and Akt, resulting in desirable anti-cancer outcomes such as cell cycle arrest and apoptosis. The detailed understanding of its molecular interactions and cellular effects provides a strong rationale for its continued investigation as a targeted therapeutic agent in oncology.

References

- 1. What are GGTase 1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Geranylgeranyltransferase I as a target for anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Geranylgeranyltransferase I inhibitor this compound induces breast carcinoma apoptosis and tumor regression in H-Ras transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound|251577-10-3|COA [dcchemicals.com]

- 9. Antitumor efficacy of a novel class of non-thiol-containing peptidomimetic inhibitors of farnesyltransferase and geranylgeranyltransferase I: combination therapy with the cytotoxic agents cisplatin, Taxol, and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GGTI-298 induces G0-G1 block and apoptosis whereas FTI-277 causes G2-M enrichment in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification and Characterization of Mechanism of Action of P61-E7, a Novel Phosphine Catalysis-Based Inhibitor of Geranylgeranyltransferase-I - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Cellular Target of GGTI-2154: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GGTI-2154 is a potent and highly selective peptidomimetic inhibitor of protein geranylgeranyltransferase type I (GGTase-I).[1][2][3] This enzyme plays a crucial role in the post-translational modification of a variety of proteins, particularly small GTPases, by attaching a 20-carbon geranylgeranyl isoprenoid lipid moiety to a cysteine residue within a C-terminal CaaX motif.[3][4] This modification, known as geranylgeranylation, is essential for the proper subcellular localization and biological function of these proteins, many of which are implicated in oncogenic signaling pathways.[3][5] This guide provides an in-depth technical overview of the cellular target of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and a visualization of the affected signaling pathways.

Primary Cellular Target: Geranylgeranyltransferase I (GGTase-I)

The primary cellular target of this compound is the enzyme Geranylgeranyltransferase I (GGTase-I).[1][2][3] GGTase-I is a heterodimeric enzyme composed of an alpha and a beta subunit.[6] It recognizes proteins with a C-terminal CaaL motif, where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'L' is typically leucine.[4] this compound acts as a competitive inhibitor of GGTase-I, likely by mimicking the CaaL peptide substrate.[3]

Mechanism of Action

This compound selectively binds to GGTase-I, preventing it from catalyzing the transfer of a geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP) to its target proteins.[1][2] This inhibition leads to the accumulation of unprenylated, cytosolic, and inactive forms of key signaling proteins. The disruption of the function of these geranylgeranylated proteins is the basis for the anti-cancer properties of this compound, which include inducing cell cycle arrest, apoptosis, and tumor regression.[3][7]

Quantitative Data

The potency and selectivity of this compound have been quantified in various studies. The following tables summarize the key in vitro and in vivo data.

Table 1: In Vitro Inhibitory Activity of this compound

| Enzyme Target | Substrate | IC50 (nM) | Selectivity (over FTase) | Reference |

| GGTase-I | H-Ras CVLL | 21 | >260-fold | [1][2] |

| FTase | H-Ras CVIM | 5600 | - | [1][2] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Animal Model | Tumor Type | Dosage | Route | Outcome | Reference |

| MMTV-ν-Ha-Ras Transgenic Mice | Breast Carcinoma | 100 mg/kg/day for 14 days | Subcutaneous (s.c.) | Induces tumor regression | [1][2] |

| Nude Mice | A-549 Human Lung Adenocarcinoma Xenograft | 50 mg/kg/day for 50 days | Intraperitoneal (i.p.) | 60% inhibition of tumor growth | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular target and effects of this compound.

In Vitro GGTase-I Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of GGTase-I in a cell-free system.

a. Materials:

-

Recombinant human GGTase-I

-

[³H]Geranylgeranyl pyrophosphate ([³H]GGPP)

-

Protein substrate (e.g., recombinant RhoA or H-Ras with a C-terminal CVLL motif)

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT

-

This compound stock solution (in DMSO)

-

Scintillation fluid and counter

b. Protocol:

-

Prepare a reaction mixture containing the assay buffer, the protein substrate (e.g., 2 µM RhoA), and [³H]GGPP (e.g., 0.5 µM).

-

Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (DMSO).

-

Initiate the reaction by adding GGTase-I (e.g., 50 nM).

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the proteins by Coomassie blue staining.

-

Excise the protein bands corresponding to the substrate.

-

Quantify the amount of incorporated [³H]geranylgeranyl by liquid scintillation counting.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Inhibition of Protein Geranylgeranylation in Cultured Cells

This assay determines the effectiveness of this compound in preventing the geranylgeranylation of target proteins within a cellular context. The inhibition of prenylation often results in a slight increase in the apparent molecular weight of the protein, which can be detected as a mobility shift on SDS-PAGE.

a. Materials:

-

Human cancer cell line (e.g., A549, Panc-1)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibodies against geranylgeranylated proteins (e.g., anti-RhoA, anti-Rap1A)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate and imaging system

b. Protocol:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24-48 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Resolve equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate.

-

The appearance of a slower-migrating (unprocessed) band and a decrease in the faster-migrating (processed) band indicates inhibition of geranylgeranylation.

Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: Signaling pathway inhibited by this compound.

Caption: Experimental workflow for cellular analysis.

Downstream Signaling Consequences of GGTase-I Inhibition

By inhibiting the geranylgeranylation of key proteins, this compound disrupts several critical cellular signaling pathways.

-

Rho GTPase Family: Proteins such as RhoA, Rac1, and Cdc42 are primary targets of GGTase-I.[5] These proteins are master regulators of the actin cytoskeleton, cell adhesion, and cell motility. Inhibition of their geranylgeranylation by this compound leads to their inactivation, resulting in altered cell morphology, reduced migration, and invasion.[8] The RhoA/ROCK signaling pathway, which is crucial for cell contractility and proliferation, is a key downstream effector pathway inhibited by this compound.[9][10]

-

Cell Cycle Progression: Inhibition of GGTase-I has been shown to induce a G0/G1 cell cycle arrest.[11] This is, in part, due to the upregulation of cyclin-dependent kinase inhibitors such as p21 and p27.[8]

-

Apoptosis: this compound can induce programmed cell death (apoptosis) in cancer cells.[7] This is thought to be mediated by the inhibition of survival signals that are dependent on geranylgeranylated proteins.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of GGTase-I. Its primary cellular target is unequivocally this enzyme, and its mechanism of action involves the prevention of the geranylgeranylation of key signaling proteins. This leads to the disruption of multiple oncogenic pathways, ultimately resulting in anti-tumor effects. The detailed experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers in the fields of cancer biology and drug development who are interested in studying GGTase-I and its inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibitors of Protein Geranylgeranyltransferase I and Rab Geranylgeranyltransferase Identified from a Library of Allenoate-derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of protein geranylgeranylation causes a superinduction of nitric-oxide synthase-2 by interleukin-1beta in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Type-specific Signaling Function of RhoA GTPase: Lessons from Mouse Gene Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Toxin-induced RhoA Activity Mediates CCL1-triggered Signal Transducers and Activators of Transcription Protein Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to GGTI-2154 Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

GGTI-2154 is a potent and highly selective small molecule inhibitor of protein geranylgeranyltransferase type I (GGTase-I). This enzyme plays a critical role in the post-translational modification of a variety of proteins, particularly small GTPases, which are pivotal in cellular signaling pathways regulating cell growth, differentiation, and apoptosis. By inhibiting GGTase-I, this compound disrupts the function of key oncogenic proteins, leading to the suppression of tumor growth and induction of apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its study, and a summary of its effects in preclinical models.

Introduction: The Role of Geranylgeranyltransferase I in Cellular Signaling

Protein prenylation, the covalent attachment of isoprenoid lipids, is a crucial post-translational modification for the proper localization and function of many signaling proteins. Geranylgeranyltransferase I (GGTase-I) is a key enzyme in this process, catalyzing the transfer of a 20-carbon geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP) to the C-terminal cysteine residue of target proteins containing a CaaX motif (where 'a' is an aliphatic amino acid and 'X' is typically Leucine).

Substrates of GGTase-I include several members of the Ras superfamily of small GTPases, such as RhoA, Rac1, Cdc42, Rap1, and R-Ras. These proteins are integral components of signaling cascades that control a wide array of cellular processes, including cytoskeletal organization, cell adhesion, migration, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers, making GGTase-I an attractive target for anticancer drug development.

This compound is a peptidomimetic inhibitor designed to specifically target GGTase-I. Its high selectivity for GGTase-I over the related enzyme farnesyltransferase (FTase) minimizes off-target effects and provides a focused approach to disrupting geranylgeranylated protein function.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of GGTase-I, preventing the geranylgeranylation of its substrate proteins. This inhibition has several downstream consequences that contribute to its anti-tumor activity:

-

Inhibition of Rho Family GTPases: The Rho family of GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton and are heavily involved in cell motility, invasion, and cytokinesis. By preventing their geranylgeranylation, this compound blocks their localization to the cell membrane, rendering them inactive. This leads to disruption of the actin cytoskeleton and inhibition of cancer cell migration and invasion.

-

Suppression of Akt and Erk Signaling Pathways: Geranylgeranylated proteins, particularly Rho and Rap GTPases, play a role in the activation of pro-survival and proliferative signaling pathways, including the PI3K/Akt and MAPK/Erk pathways. Inhibition of GGTase-I by this compound leads to the suppression of Akt and Erk phosphorylation, thereby promoting apoptosis and inhibiting cell proliferation.[1][2]

-

Induction of Apoptosis: By disrupting critical survival signals, this compound induces programmed cell death in cancer cells. This is a key mechanism behind its tumor regression capabilities observed in preclinical models.[1][2]

The following diagram illustrates the core mechanism of this compound action:

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds.

Table 1: In Vitro Potency and Selectivity of this compound

| Compound | Target | IC50 (nM) | Selectivity (FTase/GGTase-I) | Reference |

| This compound | GGTase-I | 21 | >260-fold | [3] |

| FTase | 5600 | [3] | ||

| FTI-2148 | FTase | 1.4 | >1200-fold | |

| GGTase-I | 1700 |

Table 2: In Vivo Efficacy of this compound

| Tumor Model | Treatment | Dose & Schedule | Tumor Growth Inhibition/Regression | Reference |

| MMTV-ν-Ha-Ras Transgenic Mice (Breast Cancer) | This compound | 100 mg/kg/day, s.c. | 54 ± 3% regression | [1][2][3] |

| FTI-2148 | 87 ± 3% regression | [1][2] | ||

| A549 Human Lung Adenocarcinoma Xenograft (Nude Mice) | This compound | 50 mg/kg/day, i.p. | 60% inhibition | [3][4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

GGTase-I Enzyme Activity Assay

This protocol describes an in vitro assay to measure the activity of GGTase-I and the inhibitory effect of compounds like this compound.

Workflow:

Materials:

-

Purified recombinant GGTase-I

-

[³H]-Geranylgeranyl pyrophosphate ([³H]-GGPP)

-

Protein substrate with a C-terminal CaaX motif (e.g., recombinant H-Ras-CVLL)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 10 µM ZnCl₂, 1 mM DTT)

-

SDS-PAGE gels and running buffer

-

Scintillation counter or autoradiography film

Procedure:

-

Prepare a reaction mixture containing assay buffer, GGTase-I enzyme, and the protein substrate.

-

Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.

-

Initiate the reaction by adding [³H]-GGPP.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer and heating the samples.

-

Separate the proteins by SDS-PAGE.

-

Visualize the incorporation of [³H]-GGPP into the protein substrate using autoradiography or by excising the protein band and measuring radioactivity with a scintillation counter.

-

Calculate the percentage of inhibition of GGTase-I activity at each concentration of this compound to determine the IC50 value.

Western Blotting for Protein Prenylation and Signaling Pathway Analysis

This protocol is used to assess the effect of this compound on the processing of geranylgeranylated proteins and the phosphorylation status of downstream signaling molecules.

Workflow:

Materials:

-

Cancer cell lines

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against unprenylated Rap1A, total Rap1A, phospho-Akt, total Akt, phospho-Erk, total Erk)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture cancer cells and treat with various concentrations of this compound or vehicle for the desired time.

-

Harvest and lyse the cells. Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

RhoA Activation Assay (Pull-down Assay)

This assay measures the amount of active, GTP-bound RhoA in cells, which is expected to decrease upon treatment with this compound.

Workflow:

Materials:

-

Cancer cell lines

-

This compound

-

Rho Activation Assay Kit (containing Rhotekin-RBD beads and lysis/wash buffers)

-

Anti-RhoA antibody

Procedure:

-

Treat cells with this compound or vehicle.

-

Lyse the cells using the provided lysis buffer to preserve the GTP-bound state of RhoA.

-

Clarify the lysates by centrifugation.

-

Incubate the lysates with Rhotekin-RBD agarose (B213101) beads, which specifically bind to GTP-bound (active) RhoA.

-

Wash the beads to remove unbound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using an antibody against RhoA.

-

As a control, perform a Western blot for total RhoA on the input cell lysates to ensure equal protein loading.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways inhibited by this compound.

Inhibition of the RhoA-ROCK Pathway

Crosstalk and Inhibition of Akt and Erk Pathways

Conclusion

This compound represents a targeted therapeutic strategy with a clear mechanism of action. By specifically inhibiting GGTase-I, it effectively disrupts the function of key oncogenic GTPases, leading to the suppression of critical cancer cell signaling pathways. The preclinical data demonstrate its potential as an anti-tumor agent, inducing apoptosis and tumor regression. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological effects of this compound and other GGTase-I inhibitors, facilitating the continued development of this promising class of anticancer drugs.

References

- 1. Geranylgeranyltransferase I inhibitor this compound induces breast carcinoma apoptosis and tumor regression in H-Ras transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. In vivo antitumor effect of a novel inhibitor of protein geranylgeranyltransferase I - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of GGTI-2154 on Rho Family Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of GGTI-2154, a potent and selective inhibitor of Geranylgeranyltransferase I (GGTase I), on the Rho family of small GTPases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and drug development efforts in oncology and other fields where Rho GTPase signaling is a critical factor.

Core Mechanism of Action

This compound is a peptidomimetic that acts as a highly potent and selective inhibitor of GGTase I.[1][2][3] This enzyme is responsible for the post-translational modification of various proteins, including the Rho family of small GTPases, by attaching a 20-carbon geranylgeranyl isoprenoid to a cysteine residue at their C-terminus. This lipid modification, known as geranylgeranylation, is crucial for the proper subcellular localization and function of these proteins, enabling them to anchor to cellular membranes and interact with their downstream effectors.

By inhibiting GGTase I, this compound effectively prevents the geranylgeranylation of Rho family proteins such as RhoA, Rac1, and Cdc42. This leads to the accumulation of these proteins in their unprocessed, cytosolic form, thereby inhibiting their signaling functions. The disruption of Rho-mediated signaling pathways has been shown to induce apoptosis, inhibit cell proliferation, and reduce cell migration and invasion in various cancer models.[4][5]

Quantitative Data Summary

The following table summarizes the available quantitative data on the inhibitory activity of this compound and its downstream cellular effects.

| Parameter | Value | Cell Line/System | Comments | Reference(s) |

| GGTase I Inhibition (IC50) | 21 nM | In vitro enzyme assay | Demonstrates potent inhibition of the primary target. | [2][3] |

| FTase Inhibition (IC50) | 5600 nM | In vitro enzyme assay | Shows over 200-fold selectivity for GGTase I over FTase. | [2][3] |

| Tumor Regression | 54 ± 3% | H-Ras transgenic mice with breast carcinomas | In vivo efficacy after treatment with this compound. | [1][4] |

| Apoptosis Induction | 258 ± 17 apoptotic cells / 2 fields | H-Ras transgenic mice breast tumor biopsies | Significant increase in apoptosis compared to baseline (6.3 ± 1.5 cells). | [4] |

| Phospho-Erk1/2 Suppression | Score reduced from high baseline to 4.7 ± 0.3 | H-Ras transgenic mice breast tumor biopsies | Indicates inhibition of the MAPK signaling pathway. | [4] |

| Phospho-Akt Suppression | Score reduced from high baseline to 2 ± 0 | H-Ras transgenic mice breast tumor biopsies | Indicates inhibition of the PI3K/Akt survival pathway. | [4] |

| Mitotic Rate Reduction | 3.3 ± 0.9 mitotic figures / 10 HPF | H-Ras transgenic mice breast tumor biopsies | Significant reduction from baseline (46 ± 11). | [4] |

| Growth Inhibition (Prostate Cancer) | 45% (LNCaP), 37% (PC3), 44% (DU145) | Human prostate cancer cell lines | At a concentration of 10 µM. | [6] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the Rho GTPase signaling pathway, the point of inhibition by this compound, and the general workflows for key experimental protocols.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on Rho family proteins.

GGTase I Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of GGTase I.

Materials:

-

Purified GGTase I enzyme

-

[³H]-Geranylgeranyl pyrophosphate ([³H]-GGPP)

-

Recombinant Rho protein substrate (e.g., GST-RhoA)

-

This compound

-

Assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid

-

Filter paper

Protocol:

-

Prepare a reaction mixture containing assay buffer, GGTase I, and the Rho protein substrate.

-

Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture.

-

Initiate the reaction by adding [³H]-GGPP.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding cold TCA to precipitate the proteins.

-

Collect the protein precipitate on filter paper and wash to remove unincorporated [³H]-GGPP.

-

Measure the radioactivity of the filter paper using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Rho Family Protein Activation Assays

These assays are used to quantify the levels of active, GTP-bound Rho proteins in cells treated with this compound.

Materials:

-

Cell culture medium, serum, and appropriate supplements

-

This compound

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 500 mM NaCl, 10 mM MgCl₂, 1% Triton X-100, protease inhibitors)

-

Rho-GTP affinity beads:

-

Rhotekin-RBD agarose (B213101) beads (for RhoA)

-

PAK-PBD agarose beads (for Rac1 and Cdc42)

-

-

Wash buffer (lysis buffer without Triton X-100)

-

SDS-PAGE sample buffer

-

Primary antibodies against RhoA, Rac1, or Cdc42

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Protocol:

-

Culture cells to 70-80% confluency and treat with desired concentrations of this compound or vehicle for a specified time.

-

Lyse the cells on ice with cold lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Incubate a portion of the supernatant with the appropriate Rho-GTP affinity beads for 1 hour at 4°C with gentle rotation.

-

Collect the beads by centrifugation and wash them three times with wash buffer.

-

Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.

-

Analyze the eluted proteins and a sample of the total cell lysate by SDS-PAGE and Western blotting using an antibody specific for the Rho protein of interest.

-

Quantify the band intensities to determine the ratio of active (pulled-down) to total Rho protein.

Materials:

-

G-LISA™ kit for RhoA, Rac1, or Cdc42 (contains all necessary buffers, antibodies, and a 96-well plate coated with the respective Rho-GTP binding protein)

-

Cell culture medium, serum, and supplements

-

This compound

-

Microplate reader

Protocol:

-

Culture and treat cells with this compound as described for the pull-down assay.

-

Lyse the cells using the lysis buffer provided in the kit.

-

Measure the protein concentration of the lysates.

-

Add equal amounts of protein from each sample to the wells of the G-LISA™ plate.

-

Incubate for 30 minutes at 4°C to allow the active Rho proteins to bind.

-

Wash the wells to remove non-bound proteins.

-

Add the primary antibody specific for the Rho protein of interest and incubate.

-

Wash the wells and add the HRP-conjugated secondary antibody.

-

After incubation and washing, add the HRP substrate and measure the absorbance or luminescence using a microplate reader.

-

The signal intensity is proportional to the amount of active Rho protein in the sample.

Western Blot Analysis of Rho Protein Prenylation

This method indirectly assesses the inhibition of geranylgeranylation by observing the subcellular localization of Rho proteins. Unprenylated proteins are unable to associate with membranes and accumulate in the cytosol.

Materials:

-

Cell culture reagents

-

This compound

-

Cell fractionation buffer (e.g., 20 mM HEPES pH 7.4, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, protease inhibitors)

-

Dounce homogenizer

-

Ultracentrifuge

-

SDS-PAGE and Western blotting reagents as described above

-

Antibodies against RhoA, Rac1, or Cdc42

-

Antibodies for cellular fraction markers (e.g., Na+/K+ ATPase for membrane, GAPDH for cytosol)

Protocol:

-

Treat cells with this compound or vehicle.

-

Harvest the cells and resuspend in fractionation buffer.

-

Lyse the cells using a Dounce homogenizer.

-

Separate the nuclear fraction by low-speed centrifugation.

-

Separate the membrane and cytosolic fractions from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

-

Carefully collect the supernatant (cytosolic fraction) and resuspend the pellet (membrane fraction) in lysis buffer.

-

Analyze equal amounts of protein from the cytosolic and membrane fractions by SDS-PAGE and Western blotting.

-

Probe the blots with antibodies against the Rho protein of interest and the fraction markers.

-

A decrease in the Rho protein signal in the membrane fraction and a corresponding increase in the cytosolic fraction indicates inhibition of prenylation.

Cell Migration Assay (Boyden Chamber/Transwell Assay)

This assay measures the effect of this compound on the migratory capacity of cells.

Materials:

-

Transwell inserts with a porous membrane (e.g., 8 µm pore size)

-

24-well plates

-

Cell culture medium with and without chemoattractant (e.g., fetal bovine serum)

-

This compound

-

Cotton swabs

-

Fixing and staining solutions (e.g., methanol (B129727) and crystal violet)

-

Microscope

Protocol:

-

Pre-treat cells with various concentrations of this compound or vehicle for a specified duration.

-

Add medium containing a chemoattractant to the lower chamber of the 24-well plate.

-

Seed the pre-treated cells in serum-free medium into the upper chamber of the Transwell inserts.

-

Incubate for a period that allows for cell migration (e.g., 12-24 hours).

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of stained cells in several microscopic fields for each insert.

-

Calculate the percentage of migration inhibition compared to the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cell culture reagents

-

This compound

-

Annexin V-FITC (or another fluorophore)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

Protocol:

-

Culture cells and treat with this compound or vehicle for the desired time.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Conclusion

This compound is a powerful tool for investigating the roles of Rho family GTPases in various cellular processes. Its high potency and selectivity for GGTase I make it a valuable research compound and a potential therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the specific effects of this compound on individual Rho family members and their downstream signaling pathways. The continued investigation into the multifaceted effects of inhibiting protein geranylgeranylation will undoubtedly contribute to a deeper understanding of cell biology and the development of novel therapeutic strategies.

References

- 1. Geranylgeranyltransferase I inhibitor this compound induces breast carcinoma apoptosis and tumor regression in H-Ras transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. GGTI-298 induces G0-G1 block and apoptosis whereas FTI-277 causes G2-M enrichment in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synergistic Effect of Geranylgeranyltransferase Inhibitor, GGTI, and Docetaxel on the Growth of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of GGTI-2154 on the Ras Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ras family of small GTPases are critical regulators of cellular proliferation, differentiation, and survival. Their aberrant activation, frequently driven by oncogenic mutations, is a hallmark of numerous human cancers. The post-translational modification of Ras proteins by farnesyltransferase (FTase) or geranylgeranyltransferase I (GGTase I) is essential for their membrane localization and subsequent activation of downstream signaling cascades. This technical guide provides an in-depth analysis of GGTI-2154, a potent and selective inhibitor of GGTase I, and its impact on the Ras signaling pathway. We will explore its mechanism of action, present key quantitative data from preclinical studies, and provide detailed methodologies for the core experiments used to elucidate its effects. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel strategies to target Ras-driven malignancies.

Introduction: Targeting Ras Prenylation

The Ras proteins (H-Ras, N-Ras, and K-Ras) cycle between an inactive GDP-bound state and an active GTP-bound state. This activation is contingent on their localization to the plasma membrane, a process facilitated by the covalent attachment of a lipid isoprenoid group to a C-terminal CAAX motif. While H-Ras, N-Ras, and K-Ras4A are primarily farnesylated, other Ras-related proteins, such as RhoA, Rap1, and R-Ras, are substrates for geranylgeranylation by GGTase I. These geranylgeranylated proteins play crucial roles in oncogenesis, making GGTase I an attractive target for anticancer drug development.

This compound is a peptidomimetic inhibitor designed to selectively target GGTase I. Its mechanism of action lies in preventing the transfer of a geranylgeranyl pyrophosphate (GGPP) moiety to substrate proteins, thereby inhibiting their membrane association and downstream signaling functions.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of GGTase I, preventing the prenylation of key signaling proteins. This disruption of protein processing has profound effects on cellular signaling, particularly on pathways regulated by geranylgeranylated GTPases.

Signaling Pathway Overview

The following diagram illustrates the canonical Ras signaling pathway and the point of intervention for this compound.

Quantitative Data

The efficacy of this compound has been quantified in several preclinical studies. The following tables summarize key findings regarding its potency and in vivo activity.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) | Selectivity (over FTase) |

| GGTase I | 21 | >200-fold |

| FTase | 5600 | - |

Data compiled from multiple sources.[1][2]

Table 2: In Vivo Antitumor Efficacy of this compound

| Animal Model | Treatment | Dosage | Duration | Tumor Regression (%) |

| MMTV-ν-Ha-Ras Transgenic Mice | This compound | 100 mg/kg/day (s.c.) | 14 days | 54 ± 3 |

| Nude Mice with A-549 Xenografts | This compound | 50 mg/kg/day (i.p.) | 50 days | 60 (inhibition of growth) |

Data sourced from studies on H-Ras transgenic mice and nude mice xenografts.[1][3][4]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of this compound on the Ras signaling pathway.

Western Blot Analysis of Protein Prenylation

This protocol is designed to assess the processing of geranylgeranylated and farnesylated proteins in tumor biopsies following treatment with this compound.

Objective: To determine the in vivo selectivity of this compound by analyzing the membrane and cytosolic distribution of RhoA, Rap1, R-Ras (geranylgeranylated), and H-Ras, HDJ-2 (farnesylated).

Workflow:

Materials:

-

Lysis Buffer: 25 mM HEPES (pH 7.5), 150 mM NaCl, 1% IGEPAL CA-630, 10% glycerol, 10 mM MgCl2, 1 mM EDTA, 25 mM NaF, 1 mM Na3VO4, and protease inhibitors.

-

Primary Antibodies: Rabbit polyclonal anti-RhoA, anti-Rap1, anti-R-Ras, anti-H-Ras, and anti-HDJ-2.

-

Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

-

PVDF membrane

-

Chemiluminescence detection reagents

Procedure:

-

Tissue Lysis: Tumor biopsies are homogenized in ice-cold lysis buffer.

-

Fractionation: The homogenate is centrifuged at 100,000 x g for 30 minutes at 4°C to separate the cytosolic (supernatant) and membrane (pellet) fractions.

-

Protein Quantification: Protein concentration of each fraction is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each fraction are resolved by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

The membrane is then incubated with the primary antibody overnight at 4°C.

-

After washing, the membrane is incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence detection system.

Immunohistochemistry for Phospho-Erk1/2 and Phospho-Akt

This protocol is for the detection of activated downstream effectors of the Ras signaling pathway in tumor tissue.

Objective: To assess the effect of this compound on the activation of the MAPK and PI3K/Akt pathways by staining for phospho-Erk1/2 and phospho-Akt.

Materials:

-

Formalin-fixed, paraffin-embedded tumor sections.

-

Citrate (B86180) buffer (pH 6.0) for antigen retrieval.

-

Primary Antibodies: Rabbit polyclonal anti-phospho-Erk1/2 and anti-phospho-Akt.

-

Biotinylated secondary antibody.

-

ABC reagent (Vectastain).

-

DAB substrate.

-

Hematoxylin for counterstaining.

Procedure:

-

Deparaffinization and Rehydration: Tumor sections are deparaffinized in xylene and rehydrated through a graded series of ethanol.

-

Antigen Retrieval: Slides are subjected to heat-induced epitope retrieval in citrate buffer.

-

Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific binding is blocked with normal goat serum.

-

Primary Antibody Incubation: Sections are incubated with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Slides are incubated with a biotinylated secondary antibody followed by ABC reagent. The signal is developed with DAB substrate.

-

Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.

TUNEL Assay for Apoptosis Detection

This method is used to identify apoptotic cells in tumor tissue by detecting DNA fragmentation.

Objective: To determine if treatment with this compound induces apoptosis in tumor cells.

Materials:

-

Formalin-fixed, paraffin-embedded tumor sections.

-

Proteinase K.

-

TdT reaction mixture (containing TdT and biotin-dUTP).

-

Streptavidin-HRP.

-

DAB substrate.

-

Methyl green for counterstaining.

Procedure:

-

Deparaffinization and Rehydration: As described for immunohistochemistry.

-

Permeabilization: Sections are treated with Proteinase K to permeabilize the tissue.

-

TUNEL Reaction: The slides are incubated with the TdT reaction mixture in a humidified chamber at 37°C to label the 3'-OH ends of fragmented DNA.

-

Detection: The incorporated biotin-dUTP is detected by incubation with streptavidin-HRP, followed by the addition of DAB substrate.

-

Counterstaining and Mounting: Sections are counterstained with methyl green, dehydrated, and mounted. Apoptotic nuclei will appear dark brown.

Conclusion

This compound demonstrates significant potential as an anticancer agent through its selective inhibition of GGTase I. By preventing the geranylgeranylation of key signaling proteins like RhoA, Rap1, and R-Ras, this compound effectively downregulates pro-survival and proliferative signaling through the MAPK and PI3K/Akt pathways, ultimately leading to apoptosis and tumor regression in preclinical models. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other GGTase I inhibitors in the context of Ras-driven cancers. Further research is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. Phospho-ERK1/2 levels in cancer cell nuclei predict responsiveness to radiochemotherapy of rectal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Geranylgeranyltransferase I inhibitor this compound induces breast carcinoma apoptosis and tumor regression in H-Ras transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

Preclinical Profile of GGTI-2154 in Breast Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical studies of GGTI-2154, a potent and selective inhibitor of geranylgeranyltransferase I (GGTase I), in the context of breast cancer. The data presented herein is primarily derived from a pivotal study utilizing the MMTV-ν-Ha-Ras transgenic mouse model of breast carcinoma. This document outlines the quantitative efficacy of this compound, details the experimental protocols employed, and visually represents the compound's mechanism of action and the experimental workflow.

Quantitative Data Summary

The antitumor efficacy of this compound was evaluated in MMTV-ν-Ha-Ras transgenic mice bearing mammary carcinomas. The following tables summarize the key quantitative findings from these preclinical investigations.

Table 1: In Vivo Antitumor Efficacy of this compound in MMTV-ν-Ha-Ras Transgenic Mice

| Parameter | Value | Citation |

| Number of Tumors Analyzed | 19 | [1][2] |

| Average Tumor Regression | 54 ± 3% | [1][2] |

| Onset of Tumor Regression | Within 3 days of treatment initiation | [1] |

| Average Time to Tumor Regrowth | >11 ± 1 days | [1] |

Table 2: Enzymatic Inhibition and Protein Processing in Tumor Biopsies

| Parameter | Effect of this compound Treatment | Citation |

| GGTase I Enzymatic Activity | 50-60% reduction | [1] |

| FTase Enzymatic Activity | No inhibition | [1] |

| Processing of Geranylgeranylated Proteins (RhoA, Rap1, R-Ras) | Inhibited | [1][2] |

| Processing of Farnesylated Proteins (H-Ras, HDJ-2) | Not inhibited | [1][2] |

Table 3: Selectivity of this compound

| Enzyme | IC50 | Citation |

| GGTase I | 21 nM | [3] |

| FTase | 5600 nM | [3] |

Signaling Pathway and Mechanism of Action

This compound exerts its antitumor effects by selectively inhibiting GGTase I, a crucial enzyme in the post-translational modification of several proteins involved in oncogenic signaling. By preventing the geranylgeranylation of key substrates like RhoA, Rap1, and R-Ras, this compound disrupts their localization to the cell membrane and subsequent activation of downstream signaling cascades. This ultimately leads to the suppression of constitutively activated phospho-Erk1/2 and phospho-Akt, culminating in the induction of apoptosis and tumor regression.[1][2]

Caption: Mechanism of action of this compound in breast cancer cells.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the preclinical evaluation of this compound in breast cancer.

Animal Model and Antitumor Efficacy Study

-

Animal Model: MMTV-ν-Ha-Ras transgenic mice were used. These mice develop mammary carcinomas due to the expression of the v-Ha-ras oncogene under the control of the mouse mammary tumor virus promoter.[1]

-

Tumor Induction and Measurement: Mammary tumors were allowed to develop to sizes ranging from 100 to 6000 mm³. Tumor size was measured using calipers and calculated using the formula: (length × width²) / 2.[1]

-

Drug Administration: this compound was administered at a dose of 100 mg/kg/day for 14 days via subcutaneously implanted mini-osmotic pumps.[1]

-

Efficacy Assessment: Tumor volumes were monitored throughout the treatment period to determine tumor growth inhibition and regression. The percentage of tumor regression was calculated based on the change in tumor volume from the start to the end of treatment.[1]

Analysis of GGTase I and FTase Activity in Tumor Biopsies

-

Biopsy Collection: Incisional biopsies were taken from the same tumor before the initiation of drug treatment (basal level) and 4 days after the start of treatment.[1]

-

Enzyme Activity Assay:

-

Tumor biopsies were homogenized and centrifuged to obtain cytosolic extracts.

-

The enzymatic activities of GGTase I and FTase were determined by measuring the incorporation of [³H]geranylgeranyl pyrophosphate or [³H]farnesyl pyrophosphate, respectively, into biotinylated peptide substrates.

-

The reaction mixtures were incubated, and the biotinylated peptides were captured on streptavidin-coated membranes.

-

The amount of radioactivity incorporated was quantified using a scintillation counter to determine the enzyme activity.[1]

-

Western Blot Analysis of Protein Processing

-

Sample Preparation: Tumor biopsies were lysed, and protein concentrations were determined.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose membrane.

-

Immunoblotting: The membranes were probed with specific primary antibodies against RhoA, Rap1, R-Ras, H-Ras, and HDJ-2 to detect both the processed (prenylated) and unprocessed forms of these proteins. The difference in electrophoretic mobility allows for the distinction between the two forms.

-

Detection: Horseradish peroxidase-conjugated secondary antibodies were used, and the protein bands were visualized using an enhanced chemiluminescence detection system.[1]

Immunohistochemistry for Phospho-Erk1/2 and Phospho-Akt

-

Tissue Preparation: Needle biopsies were collected before and 4 days after treatment initiation, fixed in formalin, and embedded in paraffin.

-

Staining:

-

Tissue sections were deparaffinized and rehydrated.

-

Antigen retrieval was performed to unmask the epitopes.

-

The sections were incubated with primary antibodies specific for phospho-Erk1/2 or phospho-Akt.

-

A biotinylated secondary antibody was applied, followed by incubation with a streptavidin-peroxidase conjugate.

-

The signal was developed using a chromogen, and the sections were counterstained with hematoxylin.

-

-

Analysis: The levels of phospho-Erk1/2 and phospho-Akt were assessed by microscopic examination of the stained tissue sections.[1]

TUNEL Assay for Apoptosis Detection

-

Principle: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Procedure:

-

Paraffin-embedded tumor sections were deparaffinized and rehydrated.

-

The sections were treated with proteinase K to permeabilize the tissue.

-

The tissue was incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and biotin-labeled dUTP, which incorporates into the 3'-hydroxyl ends of fragmented DNA.

-

The labeled DNA was then visualized using a streptavidin-horseradish peroxidase conjugate and a suitable chromogen.

-

-

Analysis: The presence of apoptotic cells was determined by microscopic visualization of positively stained nuclei.[1]

Experimental Workflow Visualization

The following diagram illustrates the workflow of the in vivo antitumor efficacy study of this compound.

Caption: In vivo experimental workflow for this compound in breast cancer model.

References

- 1. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

- 3. researchgate.net [researchgate.net]

The Geranylgeranyltransferase I Inhibitor GGTI-2154: A Technical Guide for Lung Adenocarcinoma Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lung adenocarcinoma, a prevalent and often aggressive subtype of non-small cell lung cancer (NSCLC), presents a significant therapeutic challenge. The intricate signaling networks that drive its progression are key areas of investigation for novel therapeutic strategies. One such promising target is the post-translational modification of proteins by geranylgeranylation, a process catalyzed by geranylgeranyltransferase I (GGTase-I). The inhibitor GGTI-2154 has emerged as a potent and selective tool to probe the consequences of GGTase-I inhibition. This technical guide provides an in-depth overview of this compound, its mechanism of action, its impact on critical signaling pathways in lung adenocarcinoma, and detailed experimental protocols for its investigation. A central focus is the inhibitor's role in modulating the oncogenic Hippo-YAP/TAZ signaling cascade, a key driver of cancer cell proliferation, survival, and metastasis.

Introduction to this compound

This compound is a potent and selective peptidomimetic inhibitor of GGTase-I. This enzyme is responsible for attaching a 20-carbon geranylgeranyl isoprenoid lipid to the C-terminal cysteine of a variety of proteins, a process crucial for their proper subcellular localization and function. Many of these substrate proteins, including the Rho family of small GTPases (e.g., RhoA, Rac1, Cdc42), are intimately involved in cancer-related processes such as cytoskeletal organization, cell migration, and signal transduction.[1][2]

By inhibiting GGTase-I, this compound prevents the lipidation and subsequent membrane association of these key signaling proteins, thereby disrupting their downstream effects. This targeted inhibition provides a powerful approach to dissect the role of geranylgeranylated proteins in lung adenocarcinoma pathogenesis and to explore a potential therapeutic avenue.

Mechanism of Action and Key Signaling Pathways

The primary mechanism of action of this compound is the competitive inhibition of GGTase-I. This leads to the accumulation of unprenylated, inactive forms of its substrate proteins in the cytoplasm.

Inhibition of the Rho GTPase Family

The Rho family of small GTPases are critical substrates of GGTase-I. Their membrane localization, facilitated by geranylgeranylation, is essential for their activation and function as molecular switches in various signaling pathways.[3] By preventing their prenylation, this compound effectively inhibits Rho-mediated signaling, which is frequently dysregulated in lung cancer and contributes to tumor progression and metastasis.[4]

Impact on the Hippo-YAP/TAZ Signaling Pathway

A crucial downstream consequence of Rho GTPase inhibition is the modulation of the Hippo signaling pathway. The transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) are key effectors of this pathway and are recognized as potent oncoproteins in lung cancer.[5][6] Their activity is largely regulated by their subcellular localization.

Active Rho GTPases promote the nuclear translocation and activity of YAP/TAZ by influencing the actin cytoskeleton and inhibiting the Hippo pathway's core kinase cascade (LATS1/2).[5] Conversely, inhibition of geranylgeranylation and subsequent Rho inactivation leads to the activation of LATS1/2, which then phosphorylate YAP and TAZ. This phosphorylation event promotes their sequestration in the cytoplasm and subsequent degradation, thereby switching off their pro-proliferative and anti-apoptotic transcriptional program.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

| Parameter | Value | Enzyme/Substrate | Reference |

| IC₅₀ | 21 nM | GGTase I (H-Ras CVLL) | [9][10] |

| IC₅₀ | 5600 nM | FTase | [9][10] |

Table 1: In Vitro Inhibitory Activity of this compound.

| Cell Line | Treatment | Effect | Reference |

| A-549 (Human Lung Carcinoma) | 50 mg/kg/day (i.p. for 50 days) | 60% tumor growth inhibition in nude mice | [9][10] |

Table 2: In Vivo Efficacy of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound in lung adenocarcinoma research.

In Vitro Cell Viability and Proliferation Assays

Objective: To determine the effect of this compound on the viability and proliferation of lung adenocarcinoma cell lines (e.g., A549, H1299).

4.1.1. MTT Assay Protocol

-

Cell Seeding: Seed lung adenocarcinoma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[4]

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the this compound-containing medium and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

-

Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve using non-linear regression.[4]

4.1.2. Ki-67 Staining for Proliferation

-

Cell Culture: Grow cells on coverslips in a 24-well plate and treat with this compound for the desired time.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST for 30 minutes.

-

Primary Antibody Incubation: Incubate with a primary antibody against Ki-67 overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the percentage of Ki-67-positive cells.

Cell Migration and Invasion Assays

Objective: To assess the effect of this compound on the migratory and invasive potential of lung adenocarcinoma cells.

4.2.1. Transwell Migration Assay Protocol

-

Cell Preparation: Culture cells to sub-confluency and serum-starve them overnight.

-

Assay Setup: Place Transwell inserts (8.0-µm pore size) into a 24-well plate. Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing different concentrations of this compound and seed 2.5 x 10⁴ cells into the upper chamber.[2]

-

Incubation: Incubate for 24 hours at 37°C.

-

Staining and Counting: Remove non-migrated cells from the top of the membrane with a cotton swab. Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain with 0.2% crystal violet.[2] Count the number of migrated cells in several random fields under a microscope.

4.2.2. Matrigel Invasion Assay Protocol

This protocol is similar to the migration assay, with the key difference being that the Transwell inserts are pre-coated with a layer of Matrigel. This requires the cells to degrade the extracellular matrix to invade, providing a measure of their invasive capacity.

Western Blot Analysis

Objective: To determine the effect of this compound on the protein levels and phosphorylation status of key signaling molecules.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against total YAP, phospho-YAP (S127), TAZ, RhoA, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[11]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunofluorescence for YAP/TAZ Localization

Objective: To visualize the effect of this compound on the subcellular localization of YAP and TAZ.

-

Cell Culture and Treatment: Seed cells on glass coverslips and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.[12]

-

Blocking and Antibody Incubation: Block with 1% BSA and incubate with primary antibodies against YAP or TAZ.

-

Secondary Antibody and Counterstaining: Incubate with a fluorescently labeled secondary antibody and counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips and visualize the cells using a confocal or fluorescence microscope. Analyze the nuclear-to-cytoplasmic fluorescence intensity ratio to quantify YAP/TAZ localization.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a lung adenocarcinoma xenograft model.

-

Cell Preparation: Culture A549 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of athymic nude mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers twice a week.

-

Treatment: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg/day, i.p.) or vehicle control.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight. At the end of the study, excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for Ki-67, YAP/TAZ).

Mandatory Visualizations

Caption: Mechanism of action of this compound in lung adenocarcinoma cells.

Caption: In vitro experimental workflow for evaluating this compound.

Conclusion

This compound represents a valuable research tool for elucidating the role of protein geranylgeranylation in lung adenocarcinoma. Its ability to inhibit GGTase-I and consequently disrupt Rho GTPase function and inactivate the oncogenic YAP/TAZ signaling pathway provides a strong rationale for its investigation as a potential therapeutic agent. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate robust and reproducible research into the anti-cancer effects of this compound, ultimately contributing to the development of novel therapeutic strategies for lung adenocarcinoma.

References

- 1. A Division of Labor between YAP and TAZ in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FRAS1 knockdown reduces A549 cells migration and invasion through downregulation of FAK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Somatic A-to-I RNA-edited RHOA isoform 2 specific-R176G mutation promotes tumor progression in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bio.unipd.it [bio.unipd.it]

- 7. dovepress.com [dovepress.com]

- 8. Differential regulation of rho GTPases during lung adenocarcinoma migration and invasion reveals a novel role of the tumor suppressor StarD13 in invadopodia regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. corning.com [corning.com]

- 10. Inhibition of A549 Lung Cancer Cell Migration and Invasion by Ent-Caprolactin C via the Suppression of Transforming Growth Factor-β-Induced Epithelial—Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio.unipd.it [bio.unipd.it]